Tris(p-chlorophenyl)stibine

Catalog No.
S15326827
CAS No.
6944-25-8
M.F
C18H12Cl3Sb
M. Wt
456.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(p-chlorophenyl)stibine

CAS Number

6944-25-8

Product Name

Tris(p-chlorophenyl)stibine

IUPAC Name

tris(4-chlorophenyl)stibane

Molecular Formula

C18H12Cl3Sb

Molecular Weight

456.4 g/mol

InChI

InChI=1S/3C6H4Cl.Sb/c3*7-6-4-2-1-3-5-6;/h3*2-5H;

InChI Key

OYKIHLPBCPGSMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1Cl)[Sb](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Tris(p-chlorophenyl)stibine is a chemical compound with the formula C18H12Cl3Sb\text{C}_{18}\text{H}_{12}\text{Cl}_3\text{Sb}. It consists of three p-chlorophenyl groups attached to a central antimony atom. This compound is part of a broader class of organometallic compounds known as stibines, which are characterized by the presence of antimony bonded to organic moieties. The presence of chlorine substituents on the phenyl groups enhances its reactivity and influences its physical properties, including solubility and stability in various solvents.

Typical of organometallic compounds. These include:

  • Nucleophilic Reactions: The chlorine atoms can be substituted by nucleophiles, leading to the formation of new stibine derivatives.
  • Coordination Chemistry: Tris(p-chlorophenyl)stibine can act as a ligand in coordination complexes, forming bonds with transition metals.
  • Redox Reactions: It can undergo oxidation or reduction processes, altering its oxidation state and potentially leading to different antimony-containing species.

Research indicates that tris(p-chlorophenyl)stibine exhibits significant biological activity, particularly in the context of its antitumor properties. Studies have shown that organoantimony compounds can induce metallothionein expression, which plays a critical role in cellular defense against oxidative stress and heavy metal toxicity . Additionally, some derivatives have been investigated for their potential as therapeutic agents against certain types of cancer.

The synthesis of tris(p-chlorophenyl)stibine typically involves the following methods:

  • Direct Synthesis: Antimony trichloride can react with p-chlorophenyl lithium or p-chlorobenzene in an organic solvent under controlled conditions.
  • Substitution Reactions: Starting from tris(phenyl)stibine, chlorination can be performed to introduce chlorine atoms at the para positions of the phenyl rings.
  • Metal-Catalyzed Reactions: Transition metal catalysts may facilitate the formation of tris(p-chlorophenyl)stibine from simpler precursors.

Tris(p-chlorophenyl)stibine has several applications across different fields:

  • Catalysis: It is used as a catalyst in organic synthesis reactions due to its ability to stabilize reactive intermediates.
  • Material Science: The compound finds applications in the development of new materials, particularly those requiring specific electronic or optical properties.
  • Pharmaceuticals: Its derivatives are explored for potential use in drug development, especially in oncology.

Studies on tris(p-chlorophenyl)stibine's interactions with biological systems have revealed its ability to bind to proteins and nucleic acids, influencing cellular pathways. The compound's interaction with metallothioneins has been particularly noted for its role in cellular responses to stress . Additionally, it has been shown to interact with various metal ions, potentially affecting their bioavailability and toxicity.

Tris(p-chlorophenyl)stibine shares similarities with other tri-substituted stibines and phosphines. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Tris(phenyl)stibineTri-substituted stibineGeneral structure without halogen substitutions
Tris(dimethylamino)stibineTri-substituted stibineContains dimethylamino groups instead of phenyls
Tris(4-fluorophenyl)stibineTri-substituted stibineFluorinated phenyl groups enhance reactivity
Tris(pentafluorophenyl)stibaneTri-substituted stibaneHighly fluorinated, affecting electronic properties
Tris(4-methylphenyl)phosphine oxideTri-substituted phosphinePhosphorus-based compound with different properties

Tris(p-chlorophenyl)stibine's unique combination of p-chlorophenyl groups gives it distinct chemical reactivity and biological activity compared to other similar compounds. Its specific chlorine substituents enhance its utility in various chemical processes while also contributing to its biological effects.

Exact Mass

453.90427 g/mol

Monoisotopic Mass

453.90427 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-11-2024

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